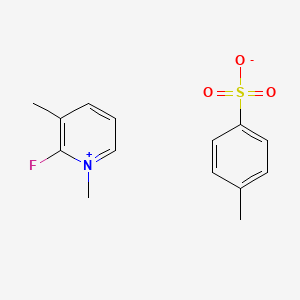
2-Fluoro-1,3-dimethylpyridinium tosylate
Overview
Description
2-Fluoro-1,3-dimethylpyridinium tosylate is a chemical compound with the molecular formula C14H16FNO3S and a molecular weight of 297.35 g/mol. It is used in laboratory settings for the synthesis of substances .
Synthesis Analysis
Primary and secondary alcohols activated by 2-fluoro-1,3-dimethylpyridinium tosylate can react with dimethyl sulfoxide to yield corresponding aldehydes and ketones . This reaction has been used in the oxidation of alcohols .Molecular Structure Analysis
The molecular structure of 2-Fluoro-1,3-dimethylpyridinium tosylate consists of a pyridinium ring with a fluorine atom at the 2-position and methyl groups at the 1 and 3 positions. The tosylate group is attached to the pyridinium ring.Chemical Reactions Analysis
In chemical reactions, 2-Fluoro-1,3-dimethylpyridinium tosylate has been used as an activating agent for primary and secondary alcohols. These activated alcohols can then react with dimethyl sulfoxide or hexamethylenetetramine to yield corresponding aldehydes and ketones .Scientific Research Applications
Application 1: Oxidation of Alcohols
- Summary of the Application : 2-Fluoro-1,3-dimethylpyridinium tosylate is used as a reagent in the oxidation of alcohols. This process involves the conversion of primary and secondary alcohols into corresponding aldehydes and ketones .
- Methods of Application or Experimental Procedures : The alcohols are activated by 2-fluoro-1,3-dimethylpyridinium tosylate and then reacted with dimethyl sulfoxide (DMSO). For the oxidation of aromatic alcohols, the activated alcohols are reacted with hexamethylenetetramine, followed by acid hydrolysis .
- Results or Outcomes : The oxidation process using 2-fluoro-1,3-dimethylpyridinium tosylate results in the formation of corresponding aldehydes and ketones in good yields .
Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals. Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Also, 2-Fluoro-1,3-dimethylpyridinium tosylate can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Application 2: HPLC Analysis
- Summary of the Application : 2-Fluoro-1,3-dimethylpyridinium tosylate can be analyzed by reverse phase (RP) HPLC method with simple conditions .
- Methods of Application or Experimental Procedures : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This method allows for the separation and analysis of 2-Fluoro-1,3-dimethylpyridinium tosylate .
Safety And Hazards
2-Fluoro-1,3-dimethylpyridinium tosylate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It can cause severe skin burns and eye damage. Safety measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the substance locked up .
properties
IUPAC Name |
2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOPSAHPZTNGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208110 | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,3-dimethylpyridinium tosylate | |
CAS RN |
59387-91-6 | |
| Record name | Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59387-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059387916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-1,3-dimethylpyridinium tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



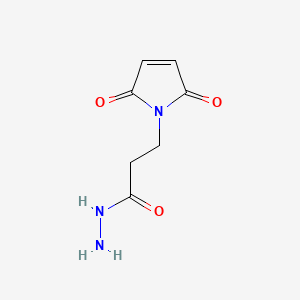
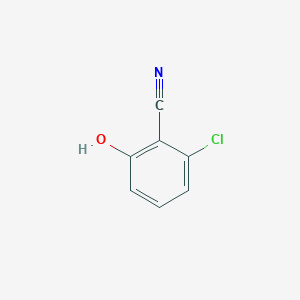


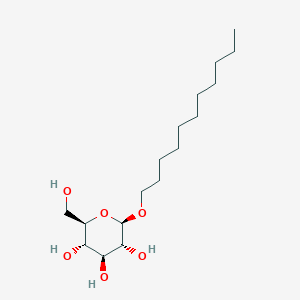
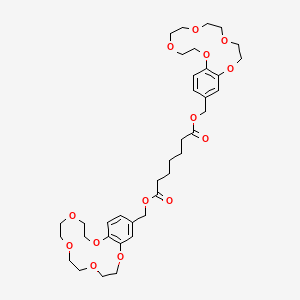


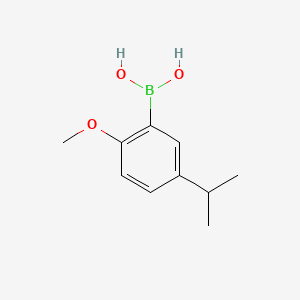




![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)